Fmoc-L-aspartic acid

Übersicht

Beschreibung

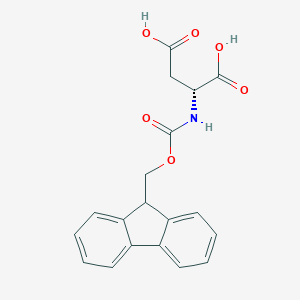

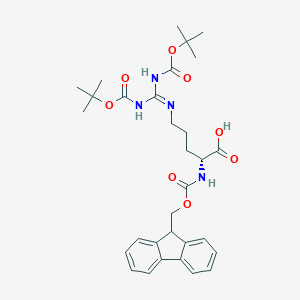

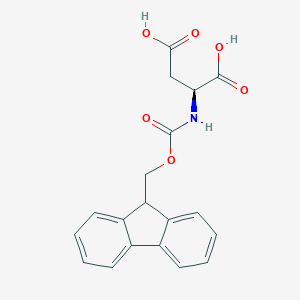

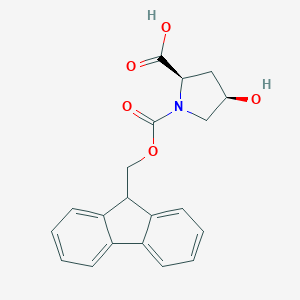

Fmoc-L-aspartic acid, also known as Fmoc-Asp(OtBu)-OH or this compound 4-tert-butyl ester, is a Fmoc protected amino acid . It is used in solid phase peptide synthesis . The Fmoc group is rapidly removed by base .

Synthesis Analysis

This compound is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . A paper titled “Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups” discusses an alternative approach to address this longstanding challenge of peptide synthesis by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond .

Molecular Structure Analysis

The topological features of this compound were investigated using the Multiwfn program and AIMAll software for the electronic structure, covalent and non-covalent weak interactions predictions by electron localization function (ELF), localized orbital locator (LOL), reduced density gradient (RDG) studies and atoms in molecules (AIM) .

Chemical Reactions Analysis

This compound is involved in complex chemical reactions during peptide synthesis. These include deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 411.45 g/mol . It is a powder form and its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .

Wissenschaftliche Forschungsanwendungen

1. Self-Assembly and Nanoarchitecture Design

Fmoc-L-aspartic acid demonstrates intriguing properties in self-assembly and nanoarchitecture design. It is observed to form rod-like structures under various conditions, contributing to the development of novel nanoarchitectures potentially useful in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

2. Biocompatibility in Ophthalmology

The biocompatibility of peptide hydrogels containing this compound was evaluated for potential applications in ophthalmology. This research suggests its suitability as an implantable drug delivery system for treating ocular anterior segment diseases such as glaucoma and keratopathy (Liang et al., 2010).

3. Photocaging in Peptide Synthesis

This compound is useful in the synthesis of photocaged peptides, which are significant in the study of peptides and proteins at side chain carboxylic groups. This application is crucial for the controlled release and activation of biological molecules in research (Tang et al., 2015).

4. Peptide Synthesis and Aspartimide Prevention

In peptide synthesis, this compound is used to minimize aspartimide formation, a common challenge in the synthesis of certain peptides. This application enhances the efficiency and accuracy of peptide synthesis (Behrendt et al., 2016).

5. Enantioseparation in Analytical Chemistry

This compound is employed in micellar capillary electrophoresis for enantioseparation of amino acids, offering a method to distinguish between different forms of amino acids in complex samples like rice wine (Miao et al., 2017).

6. Synthesis of Functionalized Pyrroles

This compound is instrumental in the synthesis of functionalized pyrroles, contributing to advancements in organic chemistry and the development of new compounds with potential applications in various fields (Lemrová et al., 2022).

7. Synthesis of Nonnatural Amino Acids

It aids in the synthesis of 1,2,4-oxadiazole-containing nonnatural amino acids, which are crucial in combinatorial synthesis and drug development (Hamze et al., 2003).

8. Biocatalysis in Peptide Gel Particles

This compound contributes to the creation of peptide gel microparticles for biocatalysis, a process critical in biotechnological applications such as enzyme immobilization (Scott et al., 2013).

9. Total Synthesis of Halicylindramide A

Its use in the total synthesis of halicylindramide A, a compound of interest in medicinal chemistry, showcases its versatility in complex peptide synthesis (Seo & Lim, 2009).

10. Synthesis of Cyclized Peptides

This compound is vital in the synthesis of cyclized peptides, which have applications in vaccine development and protein-protein interaction studies (Brugghe et al., 2009).

Wirkmechanismus

Target of Action

Fmoc-L-aspartic acid, also known as Fmoc-Asp-OH, is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid, which means it is used as a building block in the creation of more complex peptide structures . The primary targets of Fmoc-Asp-OH are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asp-OH interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the aspartic acid residue .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Asp-OH are those involved in peptide synthesis . The addition of Fmoc-Asp-OH to a peptide chain can influence the structure and function of the final peptide product . The exact effects depend on the specific peptide being synthesized and the position of the aspartic acid residue within the peptide.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Asp-OH are not typically discussed in the traditional sense. Instead, its properties in relation to its role in peptide synthesis are considered. For example, its stability under the conditions of peptide synthesis and its reactivity with other amino acids are important factors .

Result of Action

The result of Fmoc-Asp-OH’s action is the successful incorporation of an aspartic acid residue into a peptide chain . This can have various effects on the final peptide, depending on the specific peptide and the role of aspartic acid within it. Aspartic acid is an acidic, charged (at physiological pH), aliphatic amino acid that can influence the properties of the peptide .

Action Environment

The action of Fmoc-Asp-OH is influenced by the conditions of the peptide synthesis . Factors such as the pH, temperature, and the presence of other reactants can all influence the efficiency and success of the incorporation of Fmoc-Asp-OH into a peptide chain .

Safety and Hazards

Zukünftige Richtungen

There are ongoing efforts to improve the synthesis of Fmoc-L-aspartic acid and other peptides. For instance, a computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence . This could help in identifying problematic sequences and mitigating issues they may present, ensuring the reliable use of peptide reagents in various contexts .

Biochemische Analyse

Biochemical Properties

Fmoc-L-aspartic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is involved in the activation reaction by DCCD/Oxyma and the coupling of the activated Fmoc-amino acid to another amino acid . The main driving force behind the self-assembly process of Fmoc-modified short peptides is a combination of the fluorenyl hydrophobic and π-π interactions .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It contributes to the formation of well-ordered fibrous structures . These structures can influence cell function by providing a framework for cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used to prevent the formation of aspartimide by-products in Fmoc solid-phase peptide synthesis . Over time, the Fmoc group is removed, allowing for the continuation of the peptide synthesis process .

Metabolic Pathways

This compound is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Fmoc-L-aspartic acid in peptide chemistry?

A1: this compound is a key building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protecting group strategy. [, , ] This strategy relies on the Fmoc group to protect the α-amino group of the aspartic acid, allowing for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. [, ]

Q2: What are the advantages of using this compound in Fmoc-based SPPS compared to other aspartic acid derivatives?

A2: this compound offers several advantages in Fmoc-based SPPS. The Fmoc group can be removed under mild basic conditions, which are orthogonal to the acid-labile tBu protecting group commonly used for the aspartic acid side chain. [, ] This orthogonality is crucial for preventing premature deprotection of the side chain during Fmoc removal steps.

Q3: Are there any known challenges associated with using this compound in peptide synthesis?

A3: Yes, one challenge is the potential for aspartimide formation, a side reaction that can occur during Fmoc-based SPPS. [] Aspartimide formation involves cyclization of the aspartic acid residue, leading to undesired byproducts and potentially reduced yield of the target peptide. [] Researchers have explored various strategies to minimize aspartimide formation, including using different protecting groups for the aspartic acid side chain and backbone protection strategies for neighboring residues. []

Q4: Are there any specific modifications mentioned in the research that can be made to this compound for particular applications?

A4: Yes, one study describes the synthesis of an this compound derivative modified at the β-carboxyl group with a p-aminobenzyl-EDTA moiety. [] This modification enables the incorporation of a metal-chelating group into peptides, creating reagents for affinity cleavage of proteins and nucleic acids. []

Q5: Beyond peptide synthesis, are there other research areas where modified Fmoc-amino acids, like this compound derivatives, have shown potential?

A5: Research indicates that modified single Fmoc-amino acids can self-assemble into various nanostructures. [] For example, this compound 4-tert-butyl ester formed rod-like structures under different conditions. [] This self-assembly property suggests potential applications in material chemistry and bioscience for designing novel nanomaterials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

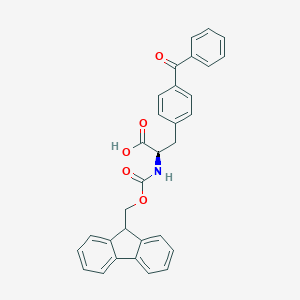

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)